molecular formula C14H18N4OS B2796851 3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide CAS No. 2097922-60-4

3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide

Cat. No.: B2796851
CAS No.: 2097922-60-4
M. Wt: 290.39
InChI Key: CXGPAIDMCBWINY-UHFFFAOYSA-N
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Description

3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be formed through a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, in the presence of a base like sodium ascorbate.

    Attachment of the Ethyl Chain: The ethyl chain can be introduced through a nucleophilic substitution reaction, where an appropriate ethyl halide reacts with the triazole derivative.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amide coupling reaction. This can be achieved using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling of the carboxylic acid with an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide is unique due to the presence of the methylthio group, which can enhance its hydrophobic interactions and potentially increase its biological activity compared to other triazole derivatives.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-N-[2-(triazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-20-13-5-2-12(3-6-13)4-7-14(19)15-10-11-18-16-8-9-17-18/h2-3,5-6,8-9H,4,7,10-11H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGPAIDMCBWINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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